dimethyl 2-[1-(biphenyl-2-ylcarbonyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-2-CARBONYL}-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-2-CARBONYL}-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of Grignard reagents and thallium salts under controlled conditions . The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of some reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-2-CARBONYL}-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-2-CARBONYL}-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-2-CARBONYL}-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Properties
Molecular Formula |
C32H27NO5S3 |
---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
dimethyl 2-[2,2,7-trimethyl-1-(2-phenylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C32H27NO5S3/c1-18-15-16-22-23(17-18)33(28(34)21-14-10-9-13-20(21)19-11-7-6-8-12-19)32(2,3)27(39)24(22)31-40-25(29(35)37-4)26(41-31)30(36)38-5/h6-17H,1-5H3 |
InChI Key |
JQHZJYXPCLZUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=CC=C4C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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